molecular formula C19H20N4O4 B1404732 3-(Diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid CAS No. 1217839-93-4

3-(Diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No. B1404732
CAS RN: 1217839-93-4
M. Wt: 368.4 g/mol
InChI Key: ZDDPAQOOCDZPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acids, which are commonly used in peptide synthesis . Fmoc amino acids are known for their role in solid-phase peptide synthesis, a method used to chemically synthesize peptides .

Scientific Research Applications

Synthesis and Chemical Properties

  • 3-(Diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid and related compounds have been a focus in the synthesis of various chemical structures. One study explored the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester, demonstrating the utility of these compounds in creating complex chemical structures (Le & Goodnow, 2004).
  • Another study focused on the synthesis of enantiomerically pure and compatibly protected diaminobutyric acids, highlighting the versatility of 9H-fluoren-9-ylmethoxycarbonylamino derivatives in synthesizing complex amino acids (Schmidt et al., 1992).

Applications in Biological Studies

  • A study on the synthesis of fluorene and benzophenone O-oxime ethers containing amino acid residues explored their cardiovascular and antibacterial effects. This indicates the potential biomedical applications of compounds related to this compound (Soltani Rad et al., 2014).
  • In another research, the fluoren-9-ylmethoxycarbonyl (Fmoc) group was used for the protection of hydroxy-groups, which is vital in the synthesis of peptides and nucleic acids, showcasing the compound's relevance in biochemical syntheses (Gioeli & Chattopadhyaya, 1982).

Bioimaging and Photophysics

  • A study involving the linear and nonlinear photophysics and bioimaging of a water-soluble fluorenyl probe provided insights into the use of fluorene derivatives in biological imaging applications (Morales et al., 2010).

Crystal Structure and Synthesis

  • Research on the synthesis and crystal structure of various fluorene-based compounds such as fluorenylcarboxylate ligands in manganese(II) complexes reveals their potential in material science and coordination chemistry (Tang et al., 2016).

Mechanism of Action

The mechanism of action for this compound is not clear without additional context. If it’s used in peptide synthesis, its role would be as a protecting group for the amino acid during the synthesis process .

properties

IUPAC Name

3-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4/c20-18(21)22-9-16(17(24)25)23-19(26)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,23,26)(H,24,25)(H4,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDPAQOOCDZPCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(Diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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3-(Diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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3-(Diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
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3-(Diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Reactant of Route 5
3-(Diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Reactant of Route 6
3-(Diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

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